2-bromo-4H,5H,6H-cyclopenta[b]thiophene
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Overview
Description
2-bromo-4H,5H,6H-cyclopenta[b]thiophene is a heterocyclic compound that contains a five-membered ring with sulfur and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene typically involves the bromination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopenta[b]thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted cyclopenta[b]thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of reduced cyclopenta[b]thiophene derivatives.
Scientific Research Applications
2-bromo-4H,5H,6H-cyclopenta[b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene involves its interaction with specific molecular targets. In organic electronics, it acts as a semiconductor by facilitating charge transport through its conjugated system. In medicinal chemistry, its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4H-cyclopenta[b]thiophen-6(5H)-one
- 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Uniqueness
2-bromo-4H,5H,6H-cyclopenta[b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic semiconductors and advanced materials .
Properties
CAS No. |
1482654-01-2 |
---|---|
Molecular Formula |
C7H7BrS |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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